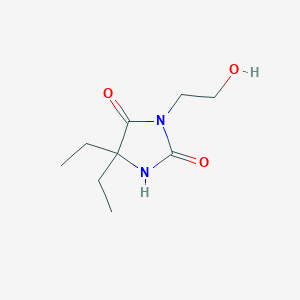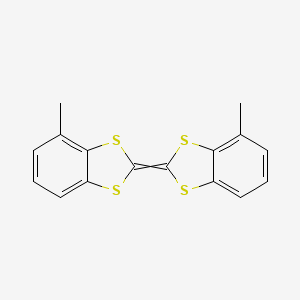
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole is an organic compound belonging to the class of benzodithioles These compounds are characterized by the presence of two sulfur atoms in a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole typically involves the following steps:
Formation of the Benzodithiole Ring: This can be achieved through the reaction of a suitable benzene derivative with sulfur sources under acidic conditions.
Methylation: Introduction of methyl groups can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in the study of sulfur-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole would depend on its specific application. In the context of organic semiconductors, it may interact with other molecules to facilitate electron transport. The molecular targets and pathways involved would be specific to the compound’s use in a given application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodithioles: Compounds with similar sulfur-containing ring structures.
Thiophenes: Five-membered rings containing sulfur.
Dithiolenes: Compounds with two sulfur atoms in a five-membered ring.
Uniqueness
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole is unique due to its specific substitution pattern and potential electronic properties, which may make it particularly useful in the development of advanced materials.
Propriétés
Numéro CAS |
63726-92-1 |
|---|---|
Formule moléculaire |
C16H12S4 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
4-methyl-2-(4-methyl-1,3-benzodithiol-2-ylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C16H12S4/c1-9-5-3-7-11-13(9)19-15(17-11)16-18-12-8-4-6-10(2)14(12)20-16/h3-8H,1-2H3 |
Clé InChI |
CDBWZSLRABTJAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=C3SC4=CC=CC(=C4S3)C)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)
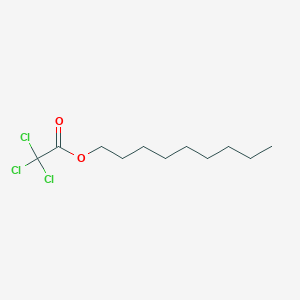
![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
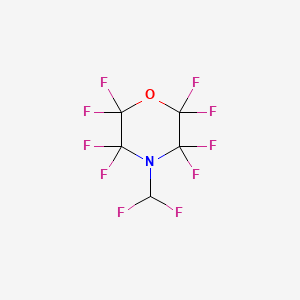
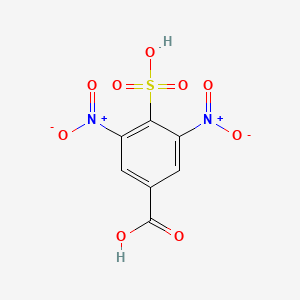
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
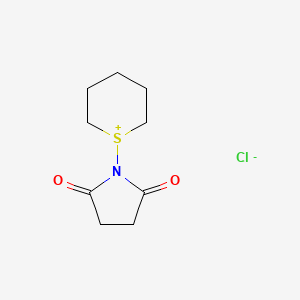
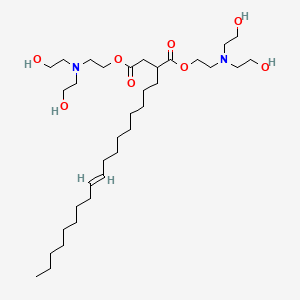
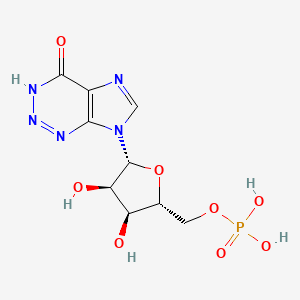
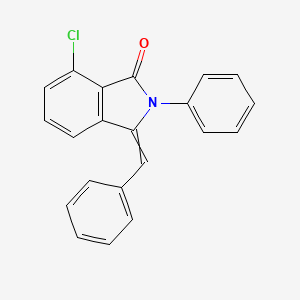
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
